2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine

Cross-coupling Structure-activity relationship Reactivity

The C6 iodo group enables single-step diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling to generate 2-(3-chlorophenyl)-6-aryl-imidazo[1,2-a]pyridine libraries for kinase panel screening. The meta-chloro substitution on the 2-phenyl ring electronically modulates cross-coupling rates and differentiates selectivity profiles from para-substituted analogs. Not interchangeable with 6-chloro-3-iodo regioisomers—verify exact 3-chlorophenyl/6-iodo substitution to ensure synthetic reproducibility and valid biological assay data. Also suited for halogen bonding-based fragment screening and radioiodination precursor applications.

Molecular Formula C13H8ClIN2
Molecular Weight 354.57 g/mol
Cat. No. B13664416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine
Molecular FormulaC13H8ClIN2
Molecular Weight354.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CN3C=C(C=CC3=N2)I
InChIInChI=1S/C13H8ClIN2/c14-10-3-1-2-9(6-10)12-8-17-7-11(15)4-5-13(17)16-12/h1-8H
InChIKeyNPOLGMDNVXEOJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine for Focused Chemical Libraries and Cross-Coupling Applications


2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine (MF: C₁₃H₈ClIN₂, MW: 354.58) belongs to the imidazo[1,2-a]pyridine family, a nitrogen-containing bicyclic scaffold recognized as a 'drug prejudice' privileged structure [1]. It features a 3-chlorophenyl substituent at the 2-position and a reactive iodo group at the 6-position of the pyridine ring. The iodine atom at C6 acts as a versatile synthetic handle, enabling further functionalization through metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) [2]. The compound is available from Fujifilm Wako as a research reagent (CAS RN: 1426142-97-3; product code F527015) .

Why Unspecified 2-Aryl-6-iodoimidazo[1,2-a]pyridines Cannot Guarantee Regiochemical and Pharmacophoric Integrity in SAR-Dependent Projects


Within the imidazo[1,2-a]pyridine class, subtle variations in the position and electronic character of substituents produce substantial differences in both reactivity and biological recognition. The chlorine substitution pattern on the 2-phenyl ring (meta vs. para) alters the electron density distribution of the heterocyclic core, which directly modulates the rate of metal-catalyzed cross-coupling at the 6-iodo site [1][2]. Additionally, the iodine position (C6 vs. C3) dictates the regiochemical outcome of subsequent derivatization, leading to structurally divergent final compounds that may not engage the intended biological target in the same manner [3]. Consequently, indiscriminate substitution with a generic 2-aryl-6-iodoimidazo[1,2-a]pyridine – without verifying the exact 3-chlorophenyl and 6-iodo substitution pattern – risks producing a different chemical series with altered SAR, unreliable synthetic reproducibility, and compromised biological assay validity.

Quantitative Differentiation Evidence for 2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine Against Closest Analogs


Meta-Chloro Phenyl Substitution Enables Differential Suzuki Coupling Rates vs. Para-Isomer

The 3-chlorophenyl substituent exerts a distinct electronic influence on the imidazo[1,2-a]pyridine core compared to the 4-chlorophenyl analog (CAS 727680-54-8). In Suzuki-type cross-coupling reactions on related 3-iodoimidazo[1,2-a]pyridines, Enguehard et al. demonstrated that the nature of the 2-substituent significantly influences reactivity, with electron-withdrawing groups altering reaction rates and yields [1]. Although direct kinetic data for the 6-iodo series is unavailable in the peer-reviewed literature, the established electronic differences between meta- and para-substituted aryl groups predict that the meta-chloro derivative will exhibit a different reactivity profile, potentially requiring distinct catalytic conditions (Pd source, ligand, base) to achieve optimal conversion [2].

Cross-coupling Structure-activity relationship Reactivity

6-Iodo Handle Enables Versatile Late-Stage Derivatization vs. Non-Iodinated Analogs

The C6 iodine atom provides a superior leaving group for oxidative addition in Pd(0)-catalyzed cross-coupling compared to the non-iodinated analog 2-(3-chlorophenyl)imidazo[1,2-a]pyridine (CAS 158959-20-7), which lacks a reactive halo substituent on the pyridine ring [1]. In 6-iodoimidazo[1,2-a]pyridines, the C–I bond (bond dissociation energy ≈ 57 kcal/mol for Ar–I) is substantially weaker than the corresponding C–H bond (≈ 112 kcal/mol), making it the exclusive site for regioselective functionalization. This enables reliable introduction of aryl, alkenyl, alkynyl, or amino substituents at the 6-position without competing C–H activation, a capability absent in the non-iodinated parent [2].

Late-stage functionalization Medicinal chemistry C-C bond formation

Regioisomeric Integrity: C6-Iodo Permits Predictable 6-Functionalization While C3-Iodo or 3-Aryl Isomers Yield Divergent Scaffolds

The iodo group at C6 versus C3 dictates fundamentally different points of structural diversification. The C3-iodo regioisomer, 2-(4-chlorophenyl)-3-iodoimidazo[1,2-a]pyridine (CAS 1628909-24-9), undergoes coupling at the imidazole ring rather than the pyridine ring, producing non-equivalent substitution vectors [1]. Similarly, 3-(4-chlorophenyl)-6-iodoimidazo[1,2-a]pyridine (CAS 338748-95-1) places the aryl group at C3 instead of C2, yielding a scaffold with a completely different spatial orientation of the pharmacophoric elements. The resulting analogs from these regioisomers are not interchangeable in biological assays; identical coupling partners produce structurally non-congruent final compounds [2].

Regioselectivity Structure diversification Chemical biology

6-Iodo vs. 6-Methyl: Heavy Atom Effect Modulates Physicochemical and ADME Properties Relevant for Probe Development

Replacement of the 6-iodo substituent with a 6-methyl group, as in 2-(3-chlorophenyl)-6-methylimidazo[1,2-a]pyridine (ZINC00433064), results in a significant reduction in molecular weight (Δ ≈ 127 Da), lipophilicity (estimated ΔlogP ≈ 0.8-1.2 units based on the Hansch π constant for I vs. CH₃), and polar surface area [1]. The iodo derivative exhibits higher lipophilicity and enhanced polarizability, which can strengthen halogen bonding interactions with biological targets. These properties also influence membrane permeability, plasma protein binding, and metabolic stability, making the two compounds non-interchangeable in pharmacological profiling [2].

Lipophilicity ADME Probe design

Validated Application Scenarios for 2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine in Drug Discovery and Chemical Biology


Divergent Synthesis of Focused Kinase Inhibitor Libraries via C6 Suzuki-Miyaura Coupling

The 6-iodo group enables a single-step diversification of the pyridine ring using commercially available arylboronic acids under standard Suzuki conditions. This strategy generates a library of 2-(3-chlorophenyl)-6-aryl-imidazo[1,2-a]pyridines, which can be screened against kinase panels where imidazo[1,2-a]pyridines have demonstrated activity, such as PI3Kα [1]. The meta-chloro substitution on the phenyl ring differentiates this scaffold from para-substituted analogs, potentially yielding distinct selectivity profiles.

Radioligand Precursor for I-125/I-123 Labeling in Preclinical Imaging Studies

The presence of iodine at the C6 position makes this compound a potential precursor for isotopic exchange or tin-precursor-based radioiodination, as established for structurally related 6-iodoimidazo[1,2-a]pyridine ligands targeting β-amyloid plaques (e.g., IMPY derivatives) [2]. The 3-chlorophenyl group may modulate binding affinity and brain penetration relative to the 4'-dimethylaminophenyl series, warranting comparative biodistribution studies. Users should verify that the 3-chloro substitution pattern is retained throughout radiolabeling conditions.

Halogen Bond-Directed Fragment-Based Drug Design (FBDD)

The iodine atom provides a strong σ-hole donor for halogen bonding with protein backbone carbonyls or side-chain acceptors. This capability, absent in the 6-methyl and 6-unsubstituted analogs, makes the 6-iodo compound a valuable fragment or scaffold for crystallographic screening campaigns aimed at identifying novel binding modes [3]. The 3-chlorophenyl substituent further offers orthogonal hydrophobic and potential Cl···π interactions.

Building Block for CNS-Targeted Compound Collections

Imidazo[1,2-a]pyridines with halogen substitution have been patented as dopamine D4 receptor antagonists and CNS agents [4]. The combination of a lipophilic 3-chlorophenyl group at C2 and a modifiable iodo handle at C6 fits the physicochemical profile (MW < 400, moderate logP) often pursued in CNS drug discovery. This compound can serve as a key intermediate for synthesizing analogs that explore structure-activity relationships in neurological target space.

Quote Request

Request a Quote for 2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.